molecular formula C6H9ClN4 B175177 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine CAS No. 1007-11-0

6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine

Cat. No.: B175177
CAS No.: 1007-11-0
M. Wt: 172.61 g/mol
InChI Key: FSSOQNSFFZSKAX-UHFFFAOYSA-N
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Description

6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine is an organic compound with the molecular formula C6H9ClN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 6th position and two methyl groups attached to the nitrogen atoms at the 4th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine typically involves the chlorination of n4,n4-dimethylpyrimidine-2,4-diamine. One common method includes the reaction of n4,n4-dimethylpyrimidine-2,4-diamine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the removal of the chlorine atom or the reduction of the pyrimidine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation Reactions: Products include pyrimidine oxides.

    Reduction Reactions: Products include reduced pyrimidine derivatives.

Scientific Research Applications

6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of nucleotides and nucleosides, which are essential for DNA and RNA synthesis.

    Medicine: The compound is investigated for its potential use in the development of pharmaceuticals, particularly antiviral and anticancer agents.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the dimethyl groups play a crucial role in the binding affinity and specificity of the compound to its targets. The pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-n4-methylpyrimidine-2,4-diamine
  • 6-Chloro-n4,n4-dimethylpyrimidine-4,5-diamine

Uniqueness

6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine is unique due to the specific positioning of the chlorine atom and the dimethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

6-chloro-4-N,4-N-dimethylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4/c1-11(2)5-3-4(7)9-6(8)10-5/h3H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSOQNSFFZSKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291019
Record name 6-Chloro-N~4~,N~4~-dimethylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007-11-0
Record name 6-Chloro-N4,N4-dimethyl-2,4-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 72462
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1007-11-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-N~4~,N~4~-dimethylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4,6-dichloropyrimidinamine (2.0 g, 12.2 mmol) in acetonitrile were added Hunig's base (2.34 mL, 13.4 mmol) and dimethylamine (6.7 mL, 13.4 mmol), and the reaction mixture was stirred for 1.5 hours at 50° C. The mixture was poured onto CH2Cl2 and water. The organic layer was separated, washed with brine, and concentrated to afford the title compound (2.2 g, 94%) as an off-white solid. LC-MS (ES) m/z=173, 175 [M+H]+.
Quantity
2 g
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2.34 mL
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6.7 mL
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0 (± 1) mol
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Yield
94%

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